molecular formula C14H12N4O2S B14952672 2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14952672
M. Wt: 300.34 g/mol
InChI Key: CNBIFGARJNYMJR-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a pyrimidine derivative under specific conditions to form the thiazolo[3,2-a]pyrimidine ring system. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted thiazolo[3,2-a]pyrimidines, and various functionalized analogs that retain the core structure of the original compound .

Scientific Research Applications

2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-oxo-N-(4-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of the thiazolo[3,2-a]pyrimidine core and the pyridylmethyl substituent. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2-methyl-5-oxo-N-(pyridin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-9-8-18-13(20)11(7-17-14(18)21-9)12(19)16-6-10-2-4-15-5-3-10/h2-5,7-8H,6H2,1H3,(H,16,19)

InChI Key

CNBIFGARJNYMJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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